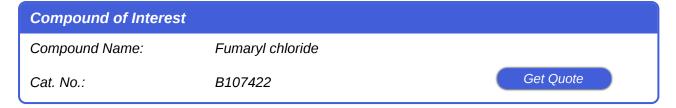


# Spectroscopic Profile of Fumaryl Chloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **fumaryl chloride** (CAS No. 627-63-4), a key bifunctional reagent in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound verification and reaction monitoring. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in practical application.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for **fumaryl chloride**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data[1]

Chemical Shift (ppm)	Multiplicity	Assignment
~7.0-7.2	Singlet	Olefinic CH

13C NMR Data[2]



Chemical Shift (ppm)	Assignment
~138	Olefinic CH
~165	Carbonyl (C=O)

Note: Precise chemical shifts can vary slightly depending on the solvent and instrument frequency.

# Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **fumaryl chloride** is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

Wavenumber (cm⁻¹)	Intensity	Assignment
~1770-1800	Strong	C=O stretch
~1640	Medium	C=C stretch
~970	Strong	trans C-H bend
~700-800	Strong	C-Cl stretch

Data is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[3]

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **fumaryl chloride** exhibits a distinct fragmentation pattern.



m/z	Relative Intensity	Assignment
152	Moderate	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl <sub>2</sub> )
154	Moderate	[M+2] <sup>+</sup> (Molecular ion with one <sup>35</sup> Cl and one <sup>37</sup> Cl)
156	Low	[M+4] <sup>+</sup> (Molecular ion with <sup>37</sup> Cl <sub>2</sub> )
117	High	[M-CI]+
89	High	[M-Cl-CO] <sup>+</sup> or [C₃H₂ClO] <sup>+</sup>
53	Moderate	[C <sub>4</sub> H <sub>2</sub> ]+

The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[4]

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for **fumaryl chloride**, a corrosive and moisture-sensitive liquid.[5][6] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

### **NMR Spectroscopy**

- Sample Preparation:
  - In a nitrogen-purged glovebox or under an inert atmosphere, carefully transfer approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₀) into a clean, dry 5 mm NMR tube.
  - Using a microliter syringe, add 1-2 drops of fumaryl chloride to the solvent in the NMR tube.
  - Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.
- Data Acquisition:



- Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for <sup>1</sup>H).
- For <sup>1</sup>H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal of the FTIR spectrometer is clean and dry.
  - In a fume hood, carefully place a single drop of fumaryl chloride directly onto the center of the ATR crystal.
  - Lower the press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect the IR spectrum over a standard range (e.g., 4000-400 cm<sup>-1</sup>).
  - Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) immediately after the measurement.

#### **Mass Spectrometry**

- Sample Preparation (for GC-MS):
  - Prepare a dilute solution of fumaryl chloride in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

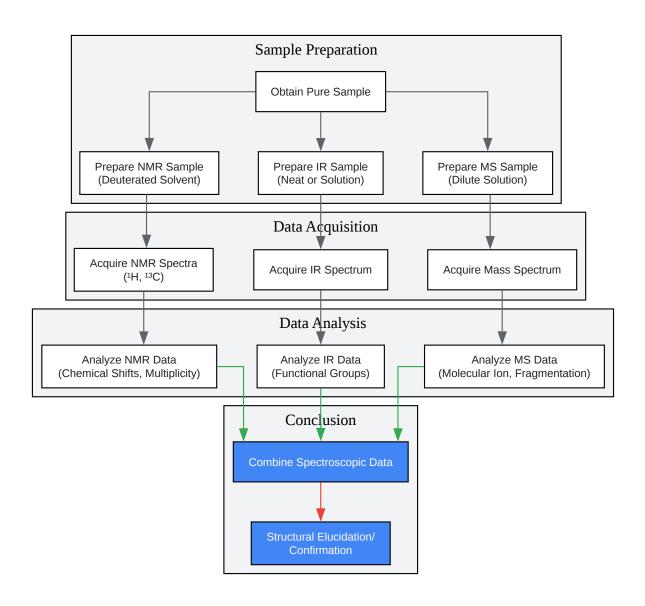


- Transfer the solution to a 2 mL autosampler vial and cap securely.
- Data Acquisition (Electron Ionization EI):
  - Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
  - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC inlet.
  - The fumaryl chloride will be separated from the solvent on the GC column and then introduced into the mass spectrometer.
  - Acquire the mass spectrum in EI mode, typically at 70 eV.
  - Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **fumaryl chloride**.





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#### Spectroscopic Analysis Workflow

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